molecular formula C23H22Cl2N2O3S B3543449 N-(4-chloro-2-methylphenyl)-2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

N-(4-chloro-2-methylphenyl)-2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B3543449
M. Wt: 477.4 g/mol
InChI Key: PVVQGAFTJMSSSC-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound that belongs to the class of sulfonylamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Nitration and Reduction: Starting with a chlorinated aromatic compound, nitration followed by reduction can introduce amino groups.

    Amidation: The final step often involves the formation of the amide bond through a reaction between an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the sulfonyl group.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its ability to modulate biological pathways.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, thereby modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
  • N-(4-methylphenyl)-2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c1-16-6-9-21(10-7-16)31(29,30)27(14-18-4-3-5-19(24)13-18)15-23(28)26-22-11-8-20(25)12-17(22)2/h3-13H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVQGAFTJMSSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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